4-Hydroxy-4'-dimethylaminoazobenzene

Vue d'ensemble

Description

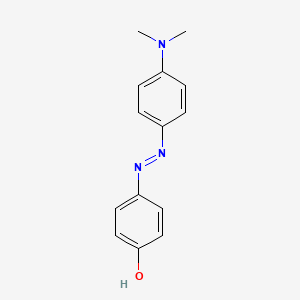

4-Hydroxy-4’-dimethylaminoazobenzene is a synthetic azo compound with the molecular formula C14H15N3O and a molecular weight of 241.29 g/mol . It is commonly used as a dye in various industries, including food, textiles, and cosmetics. This compound is known for its vibrant orange to brown color and its ability to dissolve in organic solvents such as alcohols, ethers, and ketones .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-4’-dimethylaminoazobenzene is typically synthesized through a coupling reaction between phenol and p-dimethylaminobenzene . The reaction involves heating the reactants in an appropriate solvent, such as ethanol or methanol, in the presence of a catalyst and a reducing agent . The reaction conditions, including temperature and time, are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-4’-dimethylaminoazobenzene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The final product is typically purified through crystallization, filtration, and drying .

Analyse Des Réactions Chimiques

Oxidation Reactions

The azo group undergoes oxidation under strong acidic or oxidative conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | 120°C, 20 h | 4-Hydroxyazobenzene sulfonic acid | |

| HSO₃Cl | -10°C, anhydrous | Sulfonated intermediates |

In sulfuric acid, the compound forms sulfonic acid derivatives through electrophilic substitution, followed by hydrolysis to yield 4-hydroxyazobenzene .

Reduction Reactions

Reductive cleavage of the azo bond is central to its metabolic pathways:

Key Reductants and Outcomes:

-

Na₂S₂O₄ (Dithionite): Cleaves -N=N- to form 4-aminophenol and N,N-dimethyl-p-phenylenediamine .

-

Cytochrome P450 Enzymes: Generate reactive metabolites like N-sulfooxy-4-aminoazobenzene , implicated in DNA adduct formation .

Mechanistic Pathway:

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Example Synthesis:

-

Etherification: Reacting with 6-chloro-1-hexanol in DMF/K₂CO₃ yields 4-(6-hydroxyhexyloxy)-4'-dimethylaminoazobenzene (91.5% yield) .

-

Esterification: Treatment with methacryloyl chloride produces photoresponsive monomers for polymer synthesis .

Conditions Table:

| Substrate | Reagent | Catalyst | Yield |

|---|---|---|---|

| 6-Chloro-1-hexanol | K₂CO₃, DMF, 120°C, 20 h | None | 91.5% |

| Methacryloyl chloride | Triethylamine, CH₂Cl₂ | RT, 24 h | 83% |

Acid-Catalyzed Rearrangements

In concentrated acids, the compound undergoes structural rearrangements:

-

HSO₃Cl at -10°C: Forms sulfonated intermediates that hydrolyze to 4-hydroxyazobenzene .

-

H₂SO₄: Generates protonated intermediates leading to sulfation or hydroxylation products .

Biological Redox Reactions

Metabolic pathways involve enzymatic and non-enzymatic redox cycles:

Key Metabolites:

-

N-Hydroxy-N-acetyl-4-aminoazobenzene (via CYP450 oxidation) .

-

3-Hydroxy-N-acetyl-4-aminoazobenzene (oxidative derivative) .

Toxicological Impact:

Stability and Degradation

This comprehensive analysis underscores the compound's versatility in synthetic applications and its role in studying metabolic activation pathways. Experimental protocols should prioritize inert atmospheres for redox-sensitive reactions .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-Hydroxy-4'-dimethylaminoazobenzene is utilized as a dye and indicator in various analytical techniques. Its ability to undergo reversible trans-to-cis isomerization upon light exposure makes it particularly useful for photo-induced applications. This property allows researchers to manipulate surface patterns on materials for advanced photonic applications.

Biochemical Analysis

The compound plays a significant role in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways. It interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins, resulting in oxidative damage and mutagenesis.

Case Study: Hepatic Metabolism

Research indicates that the N-hydroxy derivatives of this compound are more potent hepatic carcinogens than their parent compounds. Studies have shown that exposure to specific doses can lead to significant liver damage and carcinogenesis in animal models .

Biological Applications

This compound is employed in biological staining techniques and as a marker in molecular biology experiments. Its ability to induce oxidative stress in cells has been leveraged to study cellular responses to damage, apoptosis, and gene expression alterations.

Case Study: Cellular Effects

Experiments have demonstrated that varying dosages of this compound can lead to different cellular outcomes. At low doses, it may cause mild oxidative stress, while at high doses, it can induce severe toxicity and systemic oxidative stress.

Medical Research

The compound is being explored for potential therapeutic applications, including drug development. Its properties as an indicator make it valuable for monitoring drug interactions and effects within biological systems.

Industrial Applications

In industry, this compound is widely used for coloring purposes in textiles, food products, and cosmetics. Its vibrant color and stability under various conditions make it an ideal choice for these applications.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Textile | Dyeing fabrics |

| Food | Color additive |

| Cosmetics | Pigment for makeup products |

Mécanisme D'action

The mechanism of action of 4-Hydroxy-4’-dimethylaminoazobenzene involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

4-Hydroxy-4’-dimethylaminoazobenzene can be compared with other azo compounds, such as:

4-Hydroxyazobenzene: Similar in structure but lacks the dimethylamino group, resulting in different chemical properties and applications.

4-Dimethylaminoazobenzene: Lacks the hydroxyl group, which affects its solubility and reactivity.

Methyl Red: Another azo dye with different substituents, leading to variations in color and usage.

The uniqueness of 4-Hydroxy-4’-dimethylaminoazobenzene lies in its combination of hydroxyl and dimethylamino groups, which confer specific chemical and physical properties that are valuable in various applications .

Activité Biologique

4-Hydroxy-4'-dimethylaminoazobenzene (also known as "butter yellow") is a synthetic azo compound that has garnered attention due to its biological activities, particularly in relation to its potential carcinogenic effects and interactions with cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C14H15N3O

- Molecular Weight : 241.29 g/mol

- CAS Number : 2496-15-3

This compound is known to interact with various biological molecules, leading to significant cellular effects:

- Reactivity with Nucleophiles : The compound can undergo reactions with nucleophiles, forming adducts that may interfere with normal cellular functions.

- Metabolic Activation : It is primarily metabolized by cytochrome P450 enzymes, generating reactive metabolites that can bind to DNA and proteins, causing oxidative damage and mutagenesis .

- Oxidative Stress Induction : The compound has been shown to induce oxidative stress in liver cells (hepatocytes), leading to DNA damage and apoptosis.

The biological effects of this compound can be summarized as follows:

Carcinogenic Studies

- Animal Models : In studies where this compound was administered orally or through injection in rats and mice, significant incidences of liver tumors (hepatocellular carcinoma) were observed. For example:

- Mechanistic Insights : Research indicates that the compound's metabolites are more potent carcinogens than the parent compound itself. For instance, N-hydroxy derivatives have been implicated in tumor development in mouse models .

Toxicological Assessments

Acute toxicity studies have shown varying lethal doses across species:

Propriétés

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKQINNUKSBEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037946 | |

| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-15-3, 193892-29-4 | |

| Record name | 4'-Hydroxydimethylaminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Dimethylaminophenylazo)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FV8F4BGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of 4-Hydroxy-4'-dimethylaminoazobenzene influence its suitability for photo-induced surface patterning?

A: this compound (OH-azo-DMA) possesses a unique structure that enables its use in photo-induced surface patterning. The azobenzene core undergoes reversible trans-to-cis isomerization upon light exposure, leading to molecular-level motion. [, ] This characteristic, coupled with the ability of the hydroxyl group to form hydrogen bonds with polymers like poly(4-vinylpyridine) (P4VP), allows for the creation of supramolecular complexes. [] By controlling the molar ratio of OH-azo-DMA to P4VP and utilizing light exposure, researchers can manipulate the surface morphology of these complexes, generating patterns like wrinkles with controllable periods. []

Q2: What factors influence the efficiency of surface-relief grating (SRG) inscription in azopolymer complexes containing this compound?

A: Research suggests that both the type of bonding between this compound and the polymer matrix, as well as the polymer's degree of polymerization (DP), significantly impact SRG inscription efficiency. Studies comparing hydrogen-bonded and ionically bonded complexes of OH-azo-DMA with P4VP derivatives revealed that ionically bonded complexes exhibited superior diffraction efficiency (DE) and photo-induced molecular orientation. [] This improved performance is attributed to the liquid crystal structure of the ionically bonded complexes.

Q3: Can you elaborate on the advantages of employing a supramolecular approach with this compound for controlling surface patterns?

A: Utilizing a supramolecular strategy with this compound offers several benefits for surface pattern control: []

Q4: How does the choice of photoactive molecule impact the erasure of wrinkles in supramolecular systems incorporating this compound?

A: Research indicates that the selection of the photoactive molecule significantly influences wrinkle erasure dynamics in supramolecular systems. [] When comparing OH-azo-DMA with disperse yellow 7 (DY7) and 4,4'-dihydroxyazobenzene (DHAB), distinct wrinkle erasure times were observed. This difference stems from the varying photochemical properties of each molecule, impacting the efficiency of photomechanical changes within the supramolecular complex and subsequently influencing the speed of wrinkle erasure. [] Therefore, selecting the appropriate photoactive molecule is crucial for tailoring the system for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.